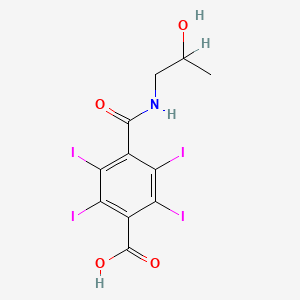
Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- is a complex organic compound characterized by the presence of multiple iodine atoms and a hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- typically involves multiple steps. One common method includes the iodination of terephthalamic acid followed by the introduction of the hydroxypropyl group. The reaction conditions often require the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the modification of the hydroxypropyl group.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction could produce deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- is used as a precursor for synthesizing other complex molecules
Biology
In biological research, this compound can be used as a labeling agent due to its iodine content. It can help in tracing and imaging studies, providing valuable insights into biological processes.
Medicine
In medicine, Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- has potential applications in diagnostic imaging. Its iodine atoms make it suitable for use in contrast agents for imaging techniques like X-rays and CT scans.
Industry
Industrially, this compound can be used in the production of advanced materials with specific properties, such as high-density polymers and specialized coatings.
Wirkmechanismus
The mechanism of action of Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets through its iodine atoms and hydroxypropyl group. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior and function. The pathways involved may include oxidative stress, molecular binding, and structural modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalic acid: A simpler compound without the hydroxypropyl and iodine groups.
N-(2-hydroxypropyl) methacrylamide: Lacks the iodine atoms but has a similar hydroxypropyl group.
Poly(trimethylene terephthalate): A polymer with a similar terephthalic acid backbone but different functional groups.
Uniqueness
Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- is unique due to its combination of iodine atoms and a hydroxypropyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in imaging, materials science, and advanced chemical synthesis.
Eigenschaften
CAS-Nummer |
34737-09-2 |
|---|---|
Molekularformel |
C11H9I4NO4 |
Molekulargewicht |
726.81 g/mol |
IUPAC-Name |
4-(2-hydroxypropylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C11H9I4NO4/c1-3(17)2-16-10(18)4-6(12)8(14)5(11(19)20)9(15)7(4)13/h3,17H,2H2,1H3,(H,16,18)(H,19,20) |
InChI-Schlüssel |
WFTBBDFAICPSMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















